molecular formula C17H19F2N5 B10965126 3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10965126
M. Wt: 331.4 g/mol
InChI Key: MZSUQZFNBWXBOW-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.

    Incorporation of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the 1-ethyl-3-methyl-1H-pyrazol-4-yl group: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ester

Uniqueness

Compared to similar compounds, 3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the cyclopropyl group and the pyrazolo[3,4-b]pyridine core. These structural features impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19F2N5

Molecular Weight

331.4 g/mol

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C17H19F2N5/c1-4-24-8-12(9(2)21-24)13-7-11(16(18)19)14-15(10-5-6-10)22-23(3)17(14)20-13/h7-8,10,16H,4-6H2,1-3H3

InChI Key

MZSUQZFNBWXBOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=C(C(=C2)C(F)F)C(=NN3C)C4CC4

Origin of Product

United States

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